molecular formula C7H6N2O5 B13675343 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 2089319-36-6

1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Katalognummer: B13675343
CAS-Nummer: 2089319-36-6
Molekulargewicht: 198.13 g/mol
InChI-Schlüssel: PNZMXJKCFJPWCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyridines This compound is characterized by the presence of a nitro group, a carboxylic acid group, and a methyl group attached to a dihydropyridine ring

Eigenschaften

CAS-Nummer

2089319-36-6

Molekularformel

C7H6N2O5

Molekulargewicht

198.13 g/mol

IUPAC-Name

1-methyl-5-nitro-4-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O5/c1-8-2-4(7(11)12)6(10)5(3-8)9(13)14/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

PNZMXJKCFJPWCH-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=O)C(=C1)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with molybdenum hexacarbonyl, leading to the formation of the desired compound through a ring expansion mechanism . Another method involves the refluxing of a xylene solution of methyl 3-aminobut-2-enoates and methyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

    4-Oxo-1,4-dihydropyridine-3-carboxylic acid: Lacks the methyl and nitro groups.

    1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Lacks the nitro group.

    5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Lacks the methyl group.

Uniqueness: 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s reactivity in synthetic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.